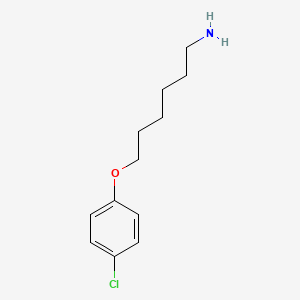

6-(4-Chlorophenoxy)hexan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-chlorophenoxy)hexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO/c13-11-5-7-12(8-6-11)15-10-4-2-1-3-9-14/h5-8H,1-4,9-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUFMALBFAADRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593153 | |

| Record name | 6-(4-Chlorophenoxy)hexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200484-41-9 | |

| Record name | 6-(4-Chlorophenoxy)hexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 4 Chlorophenoxy Hexan 1 Amine

Established Synthetic Routes to 6-(4-Chlorophenoxy)hexan-1-amine

The synthesis of this compound is primarily achieved through two key chemical transformations: the formation of the ether bond and the installation of the terminal amine group.

Etherification Reactions in Constructing the Phenoxy Linkage

The construction of the aryloxy ether linkage is a critical step in the synthesis. The Williamson ether synthesis is a widely employed and classical method for this purpose. masterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, 4-chlorophenol (B41353) is treated with a base to form the more nucleophilic 4-chlorophenoxide ion. This ion then reacts with a hexane (B92381) derivative bearing a leaving group, such as 6-bromohexan-1-amine (B2437592) or a protected version thereof, to form the ether bond via an SN2 mechanism. masterorganicchemistry.com

Key Features of Williamson Ether Synthesis:

Nucleophile: Alkoxide (e.g., sodium 4-chlorophenoxide)

Electrophile: Primary alkyl halide (e.g., a 6-halo-hexane derivative) masterorganicchemistry.com

Mechanism: SN2 (Bimolecular Nucleophilic Substitution) masterorganicchemistry.com

Bases: Strong bases like sodium hydride (NaH) are often used to deprotonate the phenol (B47542). masterorganicchemistry.com

For substrates sensitive to harsh conditions, alternative methods may be considered, although the Williamson synthesis remains a robust and common choice.

Amine Functionalization and Alkylation Strategies

Introducing the primary amine is the other crucial transformation. Direct alkylation of ammonia (B1221849) is often avoided due to a lack of selectivity, which can lead to mixtures of primary, secondary, and tertiary amines. wikipedia.org More controlled and reliable methods are therefore preferred.

Gabriel Synthesis: This method is a classic and effective route for preparing primary amines from primary alkyl halides. wikipedia.orgorgoreview.comlibretexts.org The process involves N-alkylation of potassium phthalimide (B116566) with a suitable substrate, in this case, a 1-halo-6-(4-chlorophenoxy)hexane. The resulting N-alkylphthalimide is then cleaved, typically using hydrazine (B178648) (Ing-Manske procedure) or acidic hydrolysis, to release the desired primary amine. wikipedia.orgmasterorganicchemistry.com A key advantage of the Gabriel synthesis is that it prevents the over-alkylation that plagues direct amination with ammonia. libretexts.orgmasterorganicchemistry.com

Reductive Amination: An alternative route involves the reductive amination of an aldehyde. wikipedia.orgorganic-chemistry.org This two-step, often one-pot, process first involves the reaction of an aldehyde, 6-(4-chlorophenoxy)hexanal, with ammonia to form an intermediate imine. This imine is then reduced in situ to the corresponding primary amine. wikipedia.orgyoutube.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly mild and selective options suitable for this transformation. wikipedia.orgnih.gov This method is valued for its operational simplicity and high chemoselectivity. nih.gov

| Method | Starting Materials | Key Reagents | Advantages | Reference |

| Gabriel Synthesis | 1-halo-6-(4-chlorophenoxy)hexane, Potassium Phthalimide | Hydrazine (N₂H₄) or Acid (e.g., H₃O⁺) | Prevents over-alkylation, produces clean primary amines. | wikipedia.orgmasterorganicchemistry.com |

| Reductive Amination | 6-(4-chlorophenoxy)hexanal, Ammonia (NH₃) | NaBH(OAc)₃ or NaBH₃CN | Mild conditions, often a one-pot procedure, good for sensitive substrates. | wikipedia.orgnih.gov |

Synthesis of Advanced Derivatives and Analogues of this compound

The core structure of this compound serves as a template for creating a variety of structural analogues, allowing for the systematic investigation of structure-activity relationships.

Design and Preparation of Structural Variants

The design of derivatives typically involves modifications at three primary sites: the aromatic ring, the aliphatic chain, and the amine functional group.

Aromatic Ring Modification: The chlorine atom can be substituted with other functional groups (e.g., bromine, methyl, methoxy) or moved to different positions on the phenyl ring (ortho, meta) to modulate the electronic and steric properties of the molecule. For instance, the bromo-analogue, 6-(4-bromophenoxy)hexan-1-amine, is a known variant. chiralen.com

Aliphatic Linker Variation: The length of the n-hexyl chain can be shortened or extended to alter the distance and flexibility between the phenoxy and amine moieties.

Amine Terminus Derivatization: The primary amine can be alkylated or acylated to form secondary or tertiary amines and amides, respectively, introducing a wide range of functional diversity.

The synthesis of these variants generally employs the established methodologies described in section 2.1, using appropriately substituted precursors.

Photochemical and Catalytic Approaches in Related Aryloxyamine Synthesis

While specific applications to this compound are not extensively documented, modern synthetic techniques used for related aryloxyamines are relevant.

Catalytic Approaches: Asymmetric reductive amination using biocatalysts like imine reductases (IREDs) or reductive aminases (RedAms) represents a cutting-edge, green chemistry approach for producing chiral amines. researchgate.net This technology is particularly valuable in pharmaceutical synthesis for its high selectivity and sustainability. researchgate.net Transition metal-catalyzed reactions, such as those employing iridium or nickel catalysts, also provide efficient routes for reductive amination under mild conditions. wikipedia.org These advanced catalytic systems offer powerful alternatives to traditional stoichiometric reagents.

Preparation of Key Precursors and Intermediates for this compound Synthesis

The efficient synthesis of the target compound is contingent on the availability of key starting materials and intermediates. The specific route chosen dictates which precursors are required.

| Precursor/Intermediate | Role in Synthesis | Typical Synthesis Route |

| 4-Chlorophenol | Provides the chlorophenoxy moiety. | Commercially available. |

| 6-Chlorohexan-1-ol | Provides the hexyl linker and a handle for etherification. | From ring-opening of ε-caprolactone followed by chlorination, or from 1,6-hexanediol. |

| 1-Bromo-6-(4-chlorophenoxy)hexane | Intermediate for Gabriel synthesis or direct amination. | Williamson ether synthesis between 4-chlorophenol and 1,6-dibromohexane. |

| 6-(4-Chlorophenoxy)hexanal | Aldehyde precursor for reductive amination. | Oxidation of 6-(4-chlorophenoxy)hexan-1-ol. |

| N-(6-hydroxyhexyl)phthalimide | Protected amine precursor for etherification. | Reaction of 6-amino-1-hexanol (B32743) with phthalic anhydride. |

A common synthetic strategy involves the initial etherification of 4-chlorophenol with a dihaloalkane like 1-bromo-6-chlorohexane. The resulting 1-(6-bromo-hexyloxy)-4-chlorobenzene can then be converted to the final product using a method like the Gabriel synthesis.

Synthesis of 4-Chlorophenol Building Blocks

4-Chlorophenol is an aromatic organic compound that serves as a fundamental precursor in the synthesis of the target molecule. wikipedia.orgmerckmillipore.comcarlroth.com It is an isomer of monochlorophenol and presents as a colorless or white solid with significant solubility in water. wikipedia.org The primary methods for its preparation involve the direct chlorination of phenol.

One common industrial method is the chlorination of phenol. wikipedia.org The choice of solvent is critical in this reaction, as polar solvents tend to favor the formation of the desired 4-chloro derivative. wikipedia.org In contrast, direct chlorination of molten phenol typically yields 2-chlorophenol (B165306) as the major product. wikipedia.org

Another documented laboratory-scale synthesis involves the reaction of phenol with sulfuryl chloride. prepchem.com In this procedure, equimolar amounts of the reactants are mixed at room temperature. The reaction proceeds with a noticeable evolution of sulfur dioxide and hydrogen chloride gas. prepchem.com To ensure the reaction goes to completion, the mixture is subsequently warmed on a water bath until gas evolution stops. prepchem.com The resulting product is then purified through washing with a sodium carbonate solution, drying with calcium chloride, and finally, fractional distillation, yielding nearly pure 4-chlorophenol. prepchem.com

| Method | Reactants | Key Conditions | Outcome |

| Phenol Chlorination | Phenol, Chlorine | Reaction in a polar solvent | Favors formation of 4-chlorophenol wikipedia.org |

| Sulfuryl Chloride Reaction | Phenol, Sulfuryl Chloride | Room temperature, followed by warming | Almost 100% yield of 4-chlorophenol prepchem.com |

Generation of Hexane-1,6-diamine and Related Halogenated Hexyl Derivatives

The aliphatic chain of this compound is derived from a C6 diamine or a related halogenated derivative. Hexane-1,6-diamine, also known as hexamethylenediamine, is a key industrial chemical and a versatile starting material. wikipedia.org

The most prevalent industrial synthesis of hexane-1,6-diamine is through the hydrogenation of adiponitrile (B1665535). wikipedia.org This process typically involves reacting adiponitrile with hydrogen gas under pressure in the presence of a catalyst. wikipedia.org Common catalysts are based on cobalt and iron. wikipedia.org The reaction is generally performed with molten adiponitrile diluted with ammonia to suppress the formation of side products. wikipedia.org An alternative method utilizes Raney nickel as the catalyst in a process that operates at lower temperatures and pressures without the need for ammonia. wikipedia.org

From hexane-1,6-diamine, various halogenated hexyl derivatives can be prepared. However, a more direct precursor for the synthesis of the title compound is 6-chlorohexan-1-amine. nih.gov This bifunctional molecule contains both the required hexyl chain, an amine group at one end, and a reactive chlorine atom at the other, making it an ideal partner for reaction with 4-chlorophenol. The synthesis of this compound is typically achieved via a Williamson ether synthesis. masterorganicchemistry.com This classic organic reaction involves the deprotonation of the phenol (4-chlorophenol) to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon atom bonded to the chlorine in 6-chlorohexan-1-amine, displacing the chloride and forming the ether linkage. masterorganicchemistry.com

| Compound | Starting Material(s) | Reaction Type | Key Conditions/Catalyst |

| Hexane-1,6-diamine | Adiponitrile, Hydrogen | Hydrogenation | Cobalt and iron-based catalysts, or Raney nickel wikipedia.org |

| Hexane-1,6-diamine | Hexanedial, Liquid Ammonia | Reductive Amination | Catalysts such as ammonium (B1175870) sulfate (B86663) or perfluorosulfonic acid resin, followed by heating google.com |

| This compound | 4-Chlorophenol, 6-Chlorohexan-1-amine | Williamson Ether Synthesis | A base to deprotonate the phenol, followed by nucleophilic substitution masterorganicchemistry.com |

Advanced Analytical and Spectroscopic Characterization of 6 4 Chlorophenoxy Hexan 1 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

A ¹H NMR spectrum of 6-(4-Chlorophenoxy)hexan-1-amine would be expected to show distinct signals corresponding to the aromatic protons and the aliphatic protons of the hexyl chain.

Aromatic Region: The 4-chlorophenoxy group contains a disubstituted benzene (B151609) ring. Due to the symmetry of the para-substitution, two sets of chemically equivalent protons would be expected. The protons ortho to the oxygen atom would appear as a doublet, and the protons ortho to the chlorine atom would also appear as a doublet, typically in the range of δ 6.8-7.3 ppm. docbrown.infochemicalbook.com The electron-donating ether oxygen would shift the ortho protons upfield compared to the protons ortho to the electron-withdrawing chlorine atom.

Aliphatic Chain: The hexyl chain would exhibit several signals. The methylene (B1212753) group attached to the ether oxygen (O-CH₂) would be the most downfield of the aliphatic protons, likely appearing as a triplet around δ 3.9-4.0 ppm. The methylene group adjacent to the amine function (CH₂-NH₂) would be expected around δ 2.7-2.9 ppm, also as a triplet. wikipedia.org The remaining four methylene groups in the middle of the chain would produce overlapping multiplets in the upfield region, typically between δ 1.3-1.8 ppm. libretexts.org The amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Hypothetical ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (ortho to O) | ~6.9 | Doublet |

| Ar-H (ortho to Cl) | ~7.2 | Doublet |

| O-CH₂- | ~3.9 | Triplet |

| -CH₂-NH₂ | ~2.8 | Triplet |

| -(CH₂)₄- | 1.3-1.8 | Multiplet |

| -NH₂ | Variable | Broad Singlet |

Note: This table is predictive and not based on experimentally recorded data for the specific compound.

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, ten distinct carbon signals would be anticipated.

Aromatic Carbons: The 4-chlorophenoxy group would show four signals. The carbon atom bearing the oxygen (C-O) would be significantly downfield, while the carbon bearing the chlorine (C-Cl) would also be deshielded. The two pairs of equivalent aromatic CH carbons would have distinct chemical shifts. Based on data for chlorobenzene, these signals would fall in the δ 115-160 ppm range. docbrown.info

Aliphatic Carbons: The six carbons of the hexyl chain would each be expected to give a separate signal. The carbon attached to the ether oxygen (O-C) would be the most downfield of the aliphatic carbons, likely around δ 68 ppm. The carbon adjacent to the amine group (C-N) would appear around δ 40-42 ppm. The remaining four methylene carbons would have signals in the δ 25-32 ppm range. careerendeavour.com

Hypothetical ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-O (Aromatic) | ~158 |

| C-Cl (Aromatic) | ~129 |

| CH (Aromatic, ortho to O) | ~116 |

| CH (Aromatic, ortho to Cl) | ~129.5 |

| O-CH₂- | ~68 |

| -CH₂-NH₂ | ~42 |

| -(CH₂)₄- | 25-32 |

Note: This table is predictive and not based on experimentally recorded data for the specific compound.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. This would confirm the connectivity within the hexyl chain, showing correlations between O-CH₂ and its neighboring CH₂, and between the CH₂-NH₂ and its adjacent CH₂, as well as through the rest of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal for all the CH groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. It is crucial for establishing the connectivity between the different parts of the molecule, for example, by showing a correlation from the O-CH₂ protons to the aromatic C-O carbon.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the compound. For this compound, the molecular formula is C₁₂H₁₈ClNO. cymitquimica.com The expected monoisotopic mass would be calculated based on the most abundant isotopes of each element. The presence of chlorine would be readily identifiable from the isotopic pattern of the molecular ion peak, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak [M]⁺, which is characteristic of a single chlorine atom.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that separates components of a mixture by liquid chromatography before their detection by mass spectrometry. This is particularly useful for analyzing the purity of a sample and for identifying any impurities or by-products from the synthesis. For an amine-containing compound like this compound, reverse-phase LC with an appropriate mobile phase, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to ensure good peak shape and ionization efficiency, would be employed. nih.gov The mass spectrometer, often a tandem instrument (MS/MS), can be used to fragment the parent ion, providing structural information that can confirm the identity of the compound. ufz.de

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent functional groups. The primary amine (NH₂) group is readily identifiable by two N-H stretching vibrations that typically appear in the region of 3500-3200 cm⁻¹. wpmucdn.com The presence of two distinct peaks in this area is a hallmark of a primary amine. wpmucdn.com

The aromatic nature of the compound is confirmed by C-H stretching vibrations of the benzene ring, which are generally observed just above 3000 cm⁻¹. The C-O-C stretching of the aryl ether linkage gives rise to a strong absorption band, which is a key indicator of the phenoxy moiety. Additionally, the para-substituted chloro group on the benzene ring will influence the pattern of out-of-plane bending vibrations in the fingerprint region of the spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Symmetric and Asymmetric Stretch | 3500 - 3200 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | 2960 - 2800 |

| Aryl Ether (C-O-C) | Asymmetric Stretch | ~1250 |

| C-Cl | Stretch | ~1090 |

X-ray Crystallography for Definitive Solid-State Structure Confirmation

The crystal structure would likely reveal intermolecular interactions, such as hydrogen bonding involving the primary amine group, which play a crucial role in the packing of the molecules in the crystal lattice. uomphysics.net The crystal system, space group, and unit cell dimensions are all parameters that would be determined from this analysis, providing a complete picture of the solid-state architecture. muni.cz

| Parameter | Value |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c, α, β, γ to be determined |

| Molecules per Unit Cell (Z) | To be determined |

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are indispensable for assessing the purity of this compound and for isolating it from reaction mixtures and potential impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method would likely be the most suitable approach. uniupo.it

Method development would involve optimizing several parameters, including the choice of a stationary phase (e.g., C18 column), the mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution), the flow rate, and the column temperature. tandfonline.comlcms.cz Detection is typically achieved using a UV detector, set at a wavelength where the aromatic chromophore exhibits maximum absorbance.

Method validation would be performed to ensure the reliability of the analytical procedure. This includes assessing parameters such as linearity, precision, accuracy, and the limit of detection (LOD) and quantification (LOQ). nih.govthermofisher.com

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) lcms.cz |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C tandfonline.com |

| Detection | UV at ~280 nm |

| Injection Volume | 10 µL lcms.cz |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govnih.gov While this compound itself may require derivatization to increase its volatility for GC analysis, this method is exceptionally well-suited for identifying and quantifying volatile byproducts that may be present from its synthesis. researchgate.net

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. usda.govcardiff.ac.uk This allows for the unambiguous identification of impurities. nih.govnih.gov

| Parameter | Condition |

|---|---|

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness nih.gov |

| Carrier Gas | Helium, constant flow nih.gov |

| Inlet Temperature | 280 °C nih.gov |

| Oven Program | Initial temp 50°C, ramp to 300°C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | m/z 40-550 |

Emerging Research Directions and Future Perspectives for 6 4 Chlorophenoxy Hexan 1 Amine

Innovations in Synthesis and Derivatization Strategies

The future of research on 6-(4-Chlorophenoxy)hexan-1-amine will likely be propelled by advancements in synthetic and derivatization methodologies. Innovations in these areas can facilitate the creation of diverse chemical libraries for screening and the development of optimized lead compounds.

Current synthetic routes to aryloxyalkylamines can be adapted and refined for more efficient and versatile production of this compound and its analogs. Future strategies may focus on the development of novel catalytic systems for the ether linkage formation, potentially employing greener and more atom-economical methods.

Furthermore, derivatization of the primary amine group presents a key opportunity for modulating the compound's physicochemical and pharmacological properties. A variety of derivatization reagents can be employed to enhance analytical detection or to explore structure-activity relationships (SAR). rsc.org

| Derivatization Reagent Type | Potential Application for this compound | Reference |

| Acyl Chlorides | Modification of the amine to amides for SAR studies. | General Chemistry |

| Isothiocyanates | Formation of thioureas, which can act as hydrogen bond donors and acceptors, influencing biological interactions. | General Chemistry |

| Sulfonyl Chlorides | Creation of sulfonamides, a common motif in pharmacologically active compounds. | General Chemistry |

| Aldehydes/Ketones (reductive amination) | Introduction of diverse substituents on the nitrogen atom. | General Chemistry |

These derivatization strategies, coupled with high-throughput synthesis platforms, will be instrumental in generating a library of compounds based on the this compound scaffold.

Advanced Computational Prediction and Rational Design

Computational chemistry offers powerful tools to guide the design and optimization of novel compounds based on the this compound structure. By leveraging computational models, researchers can predict the properties and potential biological activities of virtual derivatives, prioritizing synthetic efforts.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate structural features with biological activity. nih.gov For instance, the impact of varying the length of the alkyl chain, the nature and position of the substituent on the phenyl ring, and the modifications of the amine group can be systematically evaluated in silico.

Molecular docking simulations can predict the binding modes of this compound derivatives within the active sites of potential protein targets. nih.govresearchgate.net This approach can help in identifying key interactions and in designing modifications to enhance binding affinity and selectivity. For example, computational analysis has been used to understand the interaction of phenylalkylamines with calcium channels. nih.govresearchgate.net

| Computational Method | Application in the Study of this compound | Potential Outcome |

| Quantum Mechanics (QM) | Calculation of electronic properties, such as electrostatic potential and frontier molecular orbitals. | Understanding of reactivity and intermolecular interactions. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the ligand-protein complex over time. | Assessment of binding stability and conformational changes. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early-stage filtering of compounds with unfavorable pharmacokinetic or toxicological profiles. researchgate.net |

The integration of these computational approaches will enable a more rational and efficient design of new molecules with desired biological activities, moving beyond traditional trial-and-error methods. mdpi.com

Identification of Novel Biological Targets and Phenotypic Screening Applications

A crucial area of future research will be the identification of the biological targets of this compound and its derivatives. Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes without a preconceived target, is a powerful approach for discovering novel bioactivities. nih.govmdpi.comresearchgate.net

Compounds with the chlorophenoxy motif have been investigated for various biological activities, including herbicidal and potential therapeutic effects. nih.govresearchgate.net For instance, some chlorophenoxy compounds have been found to interact with DNA and inhibit acetylcholinesterase activity, although the latter is not considered their primary target. nih.govresearchgate.net The structural similarity of this compound to other bioactive molecules suggests it could interact with a range of biological targets.

A phenotypic screening campaign using a library of derivatives of this compound could uncover unexpected therapeutic applications. nih.gov High-content imaging and other advanced cellular analysis techniques can provide detailed information about the phenotypic changes induced by these compounds, offering clues to their mechanism of action. nih.gov

| Screening Approach | Potential Application | Example of a Relevant Finding for Related Compounds |

| Anti-proliferative Assays | Identification of compounds with anticancer activity. | Some chlorophenoxy compounds have been classified as possibly carcinogenic, but their derivatives could be explored for anti-cancer properties. nih.gov |

| Neuronal Cell-based Assays | Discovery of compounds modulating neuronal function. | Phenylalkylamines are known to interact with ion channels in the nervous system. nih.govresearchgate.net |

| Anti-infective Screens | Identification of compounds with activity against bacteria, fungi, or parasites. | Aryloxyalkylamines have been investigated as potential antituberculous agents. rsc.org |

Once a desirable phenotype is identified, target deconvolution strategies, such as affinity chromatography, proteomics, and genetic approaches, will be essential to pinpoint the specific molecular targets. nih.gov

Integration of Multidisciplinary Techniques in Chemical Biology Research

The comprehensive exploration of this compound and its analogs will necessitate a highly interdisciplinary approach, integrating techniques from chemical biology, systems biology, and pharmacology. nih.govnih.gov

Chemical biology tools, such as the design of chemical probes, will be instrumental in studying the compound's mechanism of action in a cellular context. For example, a photo-affinity labeled version of this compound could be synthesized to covalently link to its biological target upon photoactivation, facilitating its identification.

Systems-level approaches, including transcriptomics, proteomics, and metabolomics, can provide a global view of the cellular response to treatment with these compounds. nih.gov This "omics" data can help to build hypotheses about the pathways and networks affected by the molecule, offering a deeper understanding of its biological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.